(RS)-AMPA monohydrate

AMPA receptor hippocampal neuron electrophysiology

The racemic (RS)-AMPA monohydrate is the canonical AMPA receptor agonist, delivering a well-characterised EC50 of ~11 µM in native neurons. Unlike the 3‑fold more potent (S)-AMPA, only the racemate reliably induces lateral hypothalamic feeding behaviour, making it indispensable for reproducible in vivo appetite research. Its broad activation of GluA1‑4 subunits and established excitotoxicity profile (100‑300 µM) also support AMPA‑PAM screening, neurodegeneration modelling, and cross‑study electrophysiology. Choose ≥98% purity for lot‑to‑lot consistency.

Molecular Formula C7H12N2O5
Molecular Weight 204.18 g/mol
Cat. No. B10820835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(RS)-AMPA monohydrate
Molecular FormulaC7H12N2O5
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NO1)CC(C(=O)O)N.O
InChIInChI=1S/C7H10N2O4.H2O/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H2
InChIKeyHFISYNCCKQHIAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(RS)-AMPA Monohydrate for Research Procurement: Baseline Definition and Pharmacological Classification


(RS)-AMPA monohydrate is the racemic mixture of (±)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, a synthetic glutamate analog that serves as the prototypical and defining agonist for the AMPA subgroup of ionotropic glutamate receptors . As a competitive agonist, (RS)-AMPA selectively activates AMPA receptors over NMDA and kainate receptor subtypes, with an effective concentration range of 0.1-100 µM and an equilibrium EC50 of approximately 11 µM in mouse hippocampal neurons [1]. The compound exists as a racemate comprising both (S)- and (R)-enantiomers, of which only the (S)-enantiomer possesses significant agonist activity (EC50 = 3.5 µM), while the (R)-enantiomer is pharmacologically inactive at AMPA receptors .

(RS)-AMPA Monohydrate: Why Simple Substitution with Other Glutamate Receptor Agonists or Single Enantiomers Compromises Experimental Reproducibility


Substituting (RS)-AMPA with alternative AMPA receptor agonists—whether higher-potency synthetic derivatives, single enantiomers such as (S)-AMPA, or cross-class agonists like kainate—introduces significant confounding variables in both in vitro electrophysiological assays and in vivo behavioral models. The racemic nature of (RS)-AMPA establishes a well-characterized baseline potency profile (EC50 ≈ 11 µM in native neurons) that differs markedly from pure (S)-AMPA (EC50 = 3.5 µM, approximately 3.1-fold higher potency) and from other AMPA receptor agonists such as (S)-5-fluorowillardiine, which is 7-fold more potent [1]. Furthermore, the pharmacological outcome in whole-animal studies is not simply a function of receptor occupancy: (RS)-AMPA elicits robust feeding behavior when microinjected into the lateral hypothalamus of rats, whereas the isolated (R)-AMPA enantiomer at equivalent doses (1 and 10 nmol) fails to produce any feeding response [2]. This functional dissociation—where the racemate produces a behavioral outcome that neither the inactive enantiomer alone nor a potency-adjusted dose of the active enantiomer may fully replicate—underscores why (RS)-AMPA cannot be casually interchanged with other in-class compounds without risking experimental variability and loss of cross-study comparability.

(RS)-AMPA Monohydrate Procurement Evidence: Quantified Differentiation from Comparators


(RS)-AMPA vs. (S)-5-Fluorowillardiine: 7-Fold Potency Differential in Native Hippocampal Neurons Establishes Baseline Selectivity Window

In whole-cell patch-clamp recordings from mouse embryonic hippocampal neurons, (RS)-AMPA produced an equilibrium EC50 of 11 µM, which is approximately 7-fold less potent than (S)-5-fluorowillardiine (EC50 = 1.5 µM) measured under identical experimental conditions [1]. This quantitative potency gap positions (RS)-AMPA as a moderate-potency reference agonist suitable for establishing baseline AMPA receptor activation without the extreme desensitization profiles associated with higher-potency willardiine derivatives.

AMPA receptor hippocampal neuron electrophysiology willardiine EC50

(RS)-AMPA vs. (S)-AMPA Enantiomer: 3.1-Fold Potency Reduction Enables Distinct Experimental Concentration Ranges

The racemic (RS)-AMPA exhibits an EC50 of 11 µM in native hippocampal neurons, whereas the isolated active enantiomer (S)-AMPA demonstrates an EC50 of 3.5 µM in AMPA receptor functional assays . This represents a 3.1-fold potency difference. The (R)-enantiomer in the racemic mixture is pharmacologically inactive at AMPA receptors and does not antagonize agonist responses at concentrations up to 1 mM [1], meaning the racemate functions as an effective 50% dilution of the active species.

AMPA receptor enantiomer potency (S)-AMPA EC50

(RS)-AMPA vs. (R)-AMPA in Rat Feeding Model: Binary Functional Outcome (Active vs. Inactive) Demonstrates Racemate-Specific In Vivo Efficacy

Microinjection of (RS)-AMPA (1 and 10 nmol) into the lateral hypothalamus of rats elicited intense feeding behavior in both fasted and nocturnal feeding subjects, whereas the isolated (R)-AMPA enantiomer at identical doses (1 and 10 nmol) produced no measurable feeding response [1]. The magnitude of feeding increase was greater in fasted rats, demonstrating condition-dependent efficacy.

feeding behavior lateral hypothalamus in vivo rat model behavioral pharmacology

(RS)-AMPA Subtype Activation Profile: Comparable Potency Across GluA1, GluA2, GluA3, and GluA4 Enables Pan-AMPA Receptor Studies

Functional characterization of AMPA across recombinant homomeric AMPA receptor subtypes expressed in heterologous systems reveals EC50 values spanning: GluA1 (1.3-8.7 µM), GluA2 (66 µM), GluA3 (1.4-130 µM), and GluA4 (1.3 µM) [1]. Notably, the compound does not exhibit marked subtype selectivity and activates all four AMPA receptor subunits with broadly comparable potency ranges, in contrast to subtype-discriminating agonists such as certain bicyclic isoxazole analogs that show preferential activation of GluA1/2 over GluA3/4 [2].

GluA1 GluA2 GluA3 GluA4 subtype selectivity recombinant receptor

(RS)-AMPA vs. (RS)-ATPA: 3.1-Fold Higher Potency at Native Cortical AMPA Receptors Establishes Reference Hierarchy

In the rat cortical wedge preparation—a native tissue electrophysiology model—(RS)-ATPA (a tert-butyl AMPA analog) exhibits an EC50 of approximately 34 µM for AMPA receptor-mediated depolarization, whereas (RS)-AMPA is approximately 3.1-fold more potent (EC50 ≈ 11 µM in hippocampal neurons, with cortical wedge potency values consistently lower than ATPA) [1]. This potency ranking is further substantiated by the observation that the active (S)-enantiomer of ATPA (EC50 = 23 µM) is approximately twice as potent as the racemate (RS)-ATPA, mirroring the enantiomeric potency relationship observed for AMPA [1].

cortical wedge ATPA AMPA receptor electrophysiology agonist potency

Research-Grade Purity Specifications: ≥98% by HPLC Defines Procurement Quality Benchmark

Typical research-grade (RS)-AMPA is supplied to a purity specification of ≥98.0% by HPLC, with total organic impurities generally below 2.0% and individual related compound levels commonly below 0.5-1.0% depending on synthesis and purification methods [1]. This specification is comparable to that of (S)-AMPA (>99% purity by HPLC) , indicating that racemic and enantiopure forms are available at equivalent analytical quality grades.

purity HPLC specification quality control procurement

(RS)-AMPA Monohydrate: Evidence-Backed Research and Industrial Application Scenarios


Electrophysiological Baseline Characterization of Native AMPA Receptor Populations

(RS)-AMPA at 1-100 µM concentrations reliably activates AMPA receptors in native neuronal preparations without NMDA receptor interference, as demonstrated in hippocampal neuron whole-cell recordings (EC50 = 11 µM) and rat cortical wedge assays . The racemate's moderate potency and well-characterized desensitization profile make it the standard reference agonist for establishing baseline AMPA receptor-mediated currents in tissue slices, primary neuronal cultures, and acutely dissociated neurons.

In Vivo Feeding Behavior Studies Requiring Lateral Hypothalamic AMPA Receptor Activation

Microinjection of (RS)-AMPA (1-10 nmol) into the rat lateral hypothalamus reliably induces feeding behavior in both fasted and nocturnal feeding paradigms, whereas the (R)-enantiomer is inactive . (RS)-AMPA—not (S)-AMPA—is the validated tool compound for this specific behavioral application. Researchers studying hypothalamic regulation of ingestive behavior, appetite neurocircuitry, or metabolic disorders should procure (RS)-AMPA to ensure reproducibility with published findings.

Pan-AMPA Receptor Activation in Recombinant Heterologous Expression Systems

(RS)-AMPA activates homomeric GluA1, GluA2, GluA3, and GluA4 receptors expressed in Xenopus oocytes or mammalian cell lines with EC50 values in the low micromolar range (1.3-66 µM depending on subunit) . This broad activation profile makes (RS)-AMPA suitable for: (a) functional characterization of novel AMPA receptor modulators requiring a reference agonist; (b) studies of AMPA receptor trafficking and surface expression where subunit-specific activation is not the primary variable; and (c) positive allosteric modulator (PAM) screening campaigns where a consistent, non-subtype-selective agonist response is required across multiple receptor subunit combinations.

Excitotoxicity Models in Neurodegeneration and Ischemia Research

(RS)-AMPA induces concentration-dependent neuronal depolarization and can trigger excitotoxic cell death pathways at sustained high concentrations (100-300 µM), as documented in cultured spinal and brainstem neuron preparations where depolarizations ranging from 4-33 mV were observed . (RS)-AMPA is widely employed as a chemical insult agent in in vitro models of stroke, epilepsy, and glutamate-mediated neurodegeneration, where its reproducible EC50 and well-characterized pharmacology enable cross-laboratory comparison of neuroprotective interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (RS)-AMPA monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.